molecular formula C16H9Cl2N3S2 B2388639 2-[5-(2,4-Dichlorophenyl)pyrazol-1-yl]-4-thiophen-2-yl-1,3-thiazole CAS No. 956369-94-1

2-[5-(2,4-Dichlorophenyl)pyrazol-1-yl]-4-thiophen-2-yl-1,3-thiazole

Cat. No. B2388639
CAS RN: 956369-94-1
M. Wt: 378.29
InChI Key: YWSPRKLAIBDYLN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of pyrazole-bearing compounds can be analyzed using techniques such as elemental microanalysis, FTIR, and 1H NMR . Unfortunately, the specific molecular structure analysis for “2-[5-(2,4-Dichlorophenyl)pyrazol-1-yl]-4-thiophen-2-yl-1,3-thiazole” is not provided in the sources I found.

Scientific Research Applications

Synthesis and Structural Characterization

Compounds structurally similar to 2-[5-(2,4-Dichlorophenyl)pyrazol-1-yl]-4-thiophen-2-yl-1,3-thiazole have been synthesized and structurally characterized. For example, Kariuki, Abdel-Wahab, and El-Hiti (2021) synthesized isostructural compounds and characterized them using single crystal diffraction, revealing the planar nature of the molecules except for one of the fluorophenyl groups (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Antimicrobial and Antifungal Activities

Thiazole derivatives, closely related to the compound , have shown promising antimicrobial and antifungal activities. Gomha, Edrees, and Altalbawy (2016) synthesized bis-pyrazolyl-thiazoles incorporating the thiophene moiety and found them to exhibit significant anti-tumor activities (Gomha, Edrees, & Altalbawy, 2016). Additionally, Viji et al. (2020) explored the antimicrobial activity of a similar compound, showing its effectiveness against bacterial and fungal strains (Viji et al., 2020).

Corrosion Inhibition

Compounds structurally analogous to 2-[5-(2,4-Dichlorophenyl)pyrazol-1-yl]-4-thiophen-2-yl-1,3-thiazole have been applied in corrosion inhibition. Saraswat and Yadav (2020) synthesized quinoxaline derivatives, demonstrating their high efficacy in preventing corrosion of mild steel in acidic conditions (Saraswat & Yadav, 2020).

Anticancer Properties

Several studies have indicated the potential anticancer properties of thiazole derivatives. Elewa et al. (2020) synthesized thiazolylpyrazoline derivatives, evaluating their antimicrobial, antifungal, and anticancer activities, with some compounds showing strong antitumor activities against certain cancer cell lines (Elewa et al., 2020).

properties

IUPAC Name

2-[5-(2,4-dichlorophenyl)pyrazol-1-yl]-4-thiophen-2-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2N3S2/c17-10-3-4-11(12(18)8-10)14-5-6-19-21(14)16-20-13(9-23-16)15-2-1-7-22-15/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSPRKLAIBDYLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CSC(=N2)N3C(=CC=N3)C4=C(C=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(2,4-Dichlorophenyl)pyrazol-1-yl]-4-thiophen-2-yl-1,3-thiazole

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